molecular formula C18H20N2O2 B2500243 N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide CAS No. 1376145-89-9

N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2500243
CAS No.: 1376145-89-9
M. Wt: 296.37
InChI Key: BYCUAMQSMAJLQL-UHFFFAOYSA-N
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Description

N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-11-16(13-6-2-1-3-7-13)20-18(21)15-10-14-8-4-5-9-17(14)22-12-15/h4-5,8-10,13,16H,1-3,6-7,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUAMQSMAJLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide or sodium cyanide.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the chromene moiety can interact with biological receptors. The compound may inhibit or activate certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives such as coumarins and flavonoids.

    Coumarins: Known for their anticoagulant and antimicrobial properties.

    Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.

Uniqueness

  • The presence of the cyano group and the cyclohexyl group in this compound distinguishes it from other chromene derivatives, potentially leading to unique biological activities and applications.

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